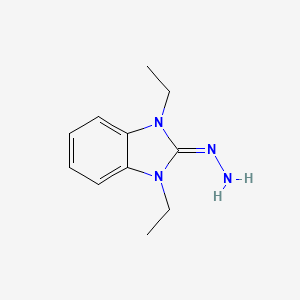
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with diethyl and hydrazone substituents, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent transformations.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Curtius reaction of anthranilic acids or phthalic anhydrides: This method involves the conversion of anthranilic acids or phthalic anhydrides to benzimidazolones via the Curtius rearrangement.
Industrial Production Methods
Industrial production of benzimidazolones typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are conducted under stringent safety protocols due to the hazardous nature of the reagents involved.
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The hydrazone and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce dihydrobenzimidazole derivatives.
科学的研究の応用
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) has several scientific research applications:
作用機序
The mechanism of action of 2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may act as an antagonist at histamine H3 receptors, affecting neurotransmitter release in the central nervous system .
類似化合物との比較
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Urea, N,N’- (1,2-phenylene)-
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other benzimidazolones. The presence of diethyl and hydrazone groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H16N4 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
(1,3-diethylbenzimidazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C11H16N4/c1-3-14-9-7-5-6-8-10(9)15(4-2)11(14)13-12/h5-8H,3-4,12H2,1-2H3 |
InChIキー |
MDHHETYVGMUKQP-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2N(C1=NN)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


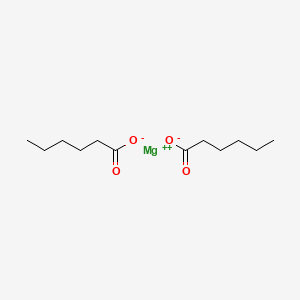
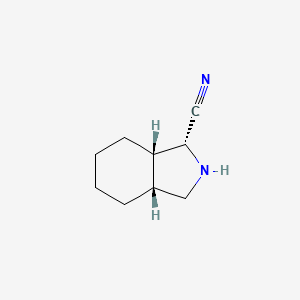
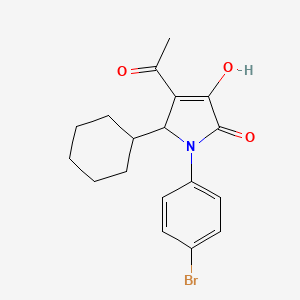
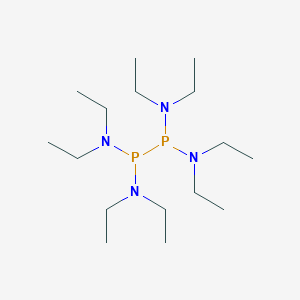
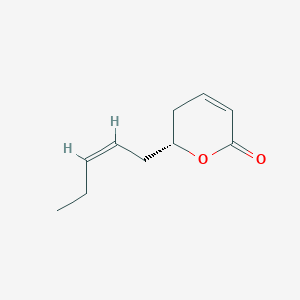


![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)



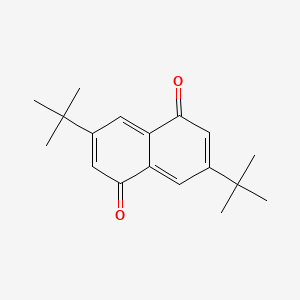
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
